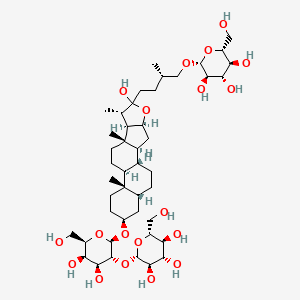

Timosaponin Bii

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUXVRKWOHYEO-FRUGGTEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Timosaponin B-II from Anemarrhena asphodeloides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin B-II is a prominent steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a perennial plant used extensively in traditional Chinese medicine. This document serves as a comprehensive technical guide, detailing the extraction, purification, and biological activities of Timosaponin B-II, with a focus on its underlying molecular mechanisms. The information presented herein is intended to support research and development efforts in the fields of pharmacology and novel therapeutics.

Timosaponin B-II has garnered significant scientific interest due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities[1]. It is one of the most abundant saponins in Anemarrhena asphodeloides, making it a key candidate for drug development[2]. This guide provides quantitative data on its prevalence, detailed experimental protocols for its isolation, and visual representations of its known signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Quantitative Data

The concentration of Timosaponin B-II in the raw and processed materials is a critical parameter for researchers and drug development professionals. The following tables summarize the available quantitative data.

| Parameter | Value | Source |

| Average Content in Anemarrhena asphodeloides Fibrous Roots | 3.62% (w/w) | [2] |

| Purity after Macroporous Resin Purification | ~50% | [3] |

Table 1: Quantitative Analysis of Timosaponin B-II in Anemarrhena asphodeloides

| Cell Line | IC50 Value | Activity | Source |

| HL-60 (Leukemic) | 15.5 µg/mL | Antiproliferative | [1] |

| Hela (Cervix) | > 50 µg/mL | Antiproliferative | [1] |

| HepG2 (Liver) | > 50 µg/mL | Antiproliferative | [1] |

| Bel-7402 (Liver) | > 50 µg/mL | Antiproliferative | [1] |

| HT-29 (Colon) | > 50 µg/mL | Antiproliferative | [1] |

| MDA-MB-468 (Breast) | > 50 µg/mL | Antiproliferative | [1] |

Table 2: In Vitro Anticancer Activity of Timosaponin B-II

Experimental Protocols

Extraction of Timosaponin B-II from Anemarrhena asphodeloides

This protocol is based on an optimized circumfluence extraction method designed to maximize the yield of Timosaponin B-II[3].

Materials:

-

Dried and pulverized rhizomes of Anemarrhena asphodeloides

-

50% Ethanol (v/v)

-

Reflux apparatus

-

Filtration system

Procedure:

-

Combine the pulverized rhizome material with 8.5 times its weight of 50% ethanol.

-

Perform the first extraction under reflux for 2 hours.

-

Filter the mixture to separate the extract from the solid plant material.

-

Combine the remaining plant material with 6 times its weight of 50% ethanol.

-

Perform the second extraction under reflux for 2 hours.

-

Filter the mixture and combine the extracts from both steps.

-

The combined hydroalcoholic extract is then ready for purification.

Purification of Timosaponin B-II using Macroporous Resin Chromatography

This protocol details the purification of the crude extract to enrich for Timosaponin B-II using HPD100 macroporous resin[3].

Materials:

-

Crude Timosaponin B-II extract

-

HPD100 macroporous resin

-

Chromatography column

-

Distilled water

-

20% Ethanol (v/v)

-

Ethanol (for desorption)

Procedure:

-

Column Preparation: Pack a chromatography column with HPD100 macroporous resin and equilibrate the column with distilled water.

-

Sample Loading: Dilute the crude extract to a concentration of approximately 0.23 mg/mL and load it onto the column until saturated adsorption is reached at 4/5 of the column's body volume (BV).

-

Washing Step 1 (Water): Wash the column with 3 BV of distilled water to remove water-soluble impurities.

-

Washing Step 2 (Low-concentration Ethanol): Wash the column with 6 BV of 20% ethanol solution to remove further impurities.

-

Elution: Desorb the Timosaponin B-II from the resin by eluting the column with 5 BV of ethanol.

-

Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the purified Timosaponin B-II fraction (approximately 50% purity).

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

Timosaponin B-II exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[4]. These pathways are crucial regulators of the inflammatory response.

Caption: Timosaponin B-II inhibits inflammatory responses by blocking MAPK and NF-κB signaling.

Neuroprotective Signaling Pathway

The neuroprotective effects of Timosaponin B-II are multifaceted, involving the enhancement of mitophagy, reduction of oxidative stress, and regulation of the cholinergic system. A key mechanism is the enhancement of Parkin-mediated mitophagy, which clears damaged mitochondria[5].

Caption: Timosaponin B-II promotes neuronal survival via enhancing mitophagy and reducing stress.

Anticancer Signaling Pathway

While direct studies on the anticancer signaling of Timosaponin B-II are emerging, evidence suggests its efficacy. It is known that Timosaponin B-II can be converted to Timosaponin A-III in vivo. Timosaponin A-III has well-documented anticancer activities through the inhibition of pathways such as PI3K/AKT/mTOR and Ras/Raf/MEK/ERK, leading to apoptosis and cell cycle arrest[6][7].

Caption: Timosaponin B-II's anticancer effect may be mediated by its conversion to Timosaponin A-III.

Conclusion

Timosaponin B-II, a major bioactive constituent of Anemarrhena asphodeloides, demonstrates significant therapeutic potential across a range of applications. This guide has provided a consolidated resource for researchers, presenting quantitative data on its abundance, detailed protocols for its extraction and purification, and an in-depth look at its mechanisms of action through key signaling pathways. The information compiled herein is intended to streamline further investigation and facilitate the development of Timosaponin B-II as a novel therapeutic agent. Continued research into its specific molecular targets and clinical efficacy is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. phcog.com [phcog.com]

- 3. researchgate.net [researchgate.net]

- 4. Timosaponin B-II alleviates osteoarthritis-related inflammation and extracellular matrix degradation through inhibition of mitogen-activated protein kinases and nuclear factor-κB pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Timosaponin B-II attenuates cerebral ischemia injury by enhancing Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Timosaponin B-II chemical structure and properties

An In-depth Technical Guide to Timosaponin B-II: Chemical Structure, Properties, and Biological Activity

Introduction

Timosaponin B-II (TB-II), also known as Prototimosaponin A III, is a prominent steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant used in traditional Chinese medicine.[1][2] This document provides a comprehensive overview of Timosaponin B-II, focusing on its chemical structure, physicochemical and pharmacological properties, mechanisms of action, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Timosaponin B-II is a complex steroidal glycoside.[1] Its structure is formally named (3β,5β,22α,25S)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurostan-3-yl 2-O-β-D-glucopyranosyl-β-D-galactopyranoside.[3][4] The molecule consists of a steroidal aglycone core with two sugar chains attached.[3]

Table 1: Physicochemical Properties of Timosaponin B-II

| Property | Value | Source |

| CAS Number | 136656-07-0 | [1][4][5] |

| Molecular Formula | C₄₅H₇₆O₁₉ | [2][4] |

| Molecular Weight | 921.1 g/mol | [4][6] |

| Purity | ≥98% | [4] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlPBS (pH 7.2): 5 mg/mlEthanol: Slightly soluble | [4] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years at -20°C | [4] |

Pharmacological Activities

Timosaponin B-II exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications. Its key pharmacological effects include neuroprotective, anti-inflammatory, antioxidant, anti-dementia, and anti-platelet aggregation properties.[1][7][8]

-

Neuroprotection: TB-II has demonstrated protective effects on neurons. It can significantly reduce the neurotoxicity induced by beta-amyloid peptide 25-35 in primary neurons.[7][9] This effect is linked to its ability to resist oxidative damage and regulate the cholinergic system.[7][9] It also inhibits the upregulation of BACE1, an enzyme involved in the production of amyloid-β.[1]

-

Anti-Inflammatory and Antioxidant Activity: TB-II possesses potent anti-inflammatory and antioxidant activities.[1] It has been shown to inhibit the production of pro-inflammatory cytokines.[9][10] In studies involving IL-1β-stimulated cells, TB-II was found to suppress inflammatory pathways and reduce levels of reactive oxygen species (ROS).[11] It also inhibits superoxide generation in human neutrophils.[4]

-

Anti-Cancer Activity: The compound has shown inhibitory activity against the proliferation of various human carcinoma cell lines, including leukemic (HL-60), cervix (HeLa), liver (HepG2, Bel-7402), colon (HT-29), and breast (MDA-MB-468) cells.[1]

-

Cardiovascular Effects: TB-II inhibits ADP-induced platelet aggregation in rabbit platelet-rich plasma.[4] In ex vivo thrombosis models, it increases activated partial thromboplastin time (APTT) and reduces the weight and length of thrombi.[4]

-

Osteogenic Differentiation: Recent studies have shown that Timosaponin B-II enhances the osteogenic differentiation of human periodontal ligament stem cells, suggesting potential applications in tissue regeneration.[12]

Mechanism of Action

The diverse pharmacological effects of Timosaponin B-II are mediated through its interaction with multiple cellular signaling pathways.

Inhibition of Inflammatory Pathways

A primary mechanism for TB-II's anti-inflammatory effects is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) signaling pathways.[11] In inflammatory conditions, such as those stimulated by IL-1β, these pathways are activated, leading to the expression of genes related to inflammation and catabolic events.[11] TB-II treatment significantly inhibits the phosphorylation of key proteins in these pathways, including ERK1/2, p38, JNK, and the p65 subunit of NF-κB, thereby downregulating the inflammatory response.[11]

Promotion of Osteogenic Differentiation

TB-II promotes osteogenic differentiation by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3β (GSK3β) signaling pathway.[12] Activation of PI3K/AKT leads to the inhibitory phosphorylation of GSK3β. This, in turn, promotes the expression of key osteogenic transcription factors like RUNX2, leading to increased alkaline phosphatase (ALP) activity, collagen production, and mineralization.[12]

Summary of Quantitative Data

Table 2: In Vitro Biological Activities of Timosaponin B-II

| Activity | Cell Line | Measurement | Result | Source |

| Anti-proliferative | HL-60 (leukemic) | IC₅₀ | 15.5 µg/mL | [1] |

| Anti-viral | Vero cells (EV71 infected) | IC₅₀ | 4.3 µM | [4] |

| Anti-inflammatory | Human neutrophils | Superoxide generation inhibition | Effective at 20-100 µM | [4] |

| Anti-platelet | Rabbit platelet-rich plasma | ADP-induced aggregation inhibition | Effective at 20, 40, 80 mg/ml | [4] |

| Neuroprotection | Primary neurons (Aβ insult) | Improved metabolic activity | Effective at 10⁻⁴-10⁻⁵ mol/L | [7][9] |

Table 3: In Vivo Biological Activities of Timosaponin B-II

| Activity | Animal Model | Dosage | Effect | Source |

| Antithrombotic | Chandler's ex vivo model | 3 and 6 mg/kg | Increased APTT, decreased thrombus size | [4] |

| Neuroprotection | Rat retina (FeCl₃ induced) | Not specified | Reduced BACE1, Aβ1-40, β-CTF | [1] |

| Toxicity Study | Sprague-Dawley Rats | 28-day repeated dose | NOAEL proposed at 180 mg/kg | [8] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in studies of Timosaponin B-II.

In Vitro Anti-inflammatory Assay in SW1353 Cells

-

Cell Culture: Human chondrosarcoma cells (SW1353) are cultured in an appropriate medium.[11]

-

Stimulation: Cells are pre-treated with varying concentrations of Timosaponin B-II for a specified time before being stimulated with interleukin-1 beta (IL-1β) to induce an inflammatory response.[11]

-

Western Blot Analysis: To assess the mechanism of action, protein expression levels are measured.[11]

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK) and a loading control (e.g., GAPDH).[11]

-

After incubation with secondary antibodies, protein bands are visualized and quantified.[11]

-

-

Immunofluorescence Assay: To observe protein translocation.[11]

-

Cells are fixed, permeabilized, and blocked.

-

Incubation with a primary antibody against the protein of interest (e.g., p65, shown in red).[11]

-

Nuclei are counterstained with DAPI (blue).[11]

-

Images are captured using a fluorescence microscope to visualize the translocation of p65 to the nucleus.[11]

-

In Vivo Dissolution Protocol

For animal studies, proper formulation is critical for bioavailability.

-

Stock Solution: Prepare a clear stock solution of Timosaponin B-II using an appropriate solvent like DMSO.[1]

-

Co-solvents: Sequentially add co-solvents to the stock solution. A common formulation is:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline[1]

-

-

Dissolution: If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1]

-

Administration: The final working solution should be prepared fresh on the day of use for in vivo experiments.[1]

Toxicity Studies in Rats

-

Animals: Sprague-Dawley rats are used for both acute and repeated-dose toxicity studies.[8]

-

Acute Oral Toxicity: A high, single dose (e.g., 4000 mg/kg) is administered, and animals are observed for signs of toxicity and recovery.[8]

-

28-Day Repeated-Dose Study:

-

Animals are divided into groups and receive daily oral doses of Timosaponin B-II (e.g., 60, 180, and 540 mg/kg).[8]

-

Observations include monitoring for clinical signs (e.g., loose stools), body weight changes, and food consumption.[8]

-

Urinalysis and blood samples are collected for toxicokinetic analysis to measure systemic exposure and accumulation.[8]

-

The No-Observed-Adverse-Effect Level (NOAEL) is determined from these data.[8]

-

Conclusion

Timosaponin B-II is a multifunctional steroidal saponin with significant therapeutic potential. Its well-characterized anti-inflammatory, neuroprotective, and anti-cancer properties, underpinned by its modulatory effects on key signaling pathways like MAPK/NF-κB and PI3K/AKT, make it a strong candidate for further drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists aiming to explore the full therapeutic capabilities of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 3. Biotransformation of Timosaponin BII into Seven Characteristic Metabolites by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Timosaponin B II phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 6. Timosaponin Bii | C45H76O19 | CID 44191234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Timosaponin BII | CAS:136656-07-0 | Manufacturer ChemFaces [chemfaces.com]

- 8. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Timosaponin B- II Enhances Osteogenic Differentiation of Human Periodontal Ligament Stem Cells via PI3K/AKT/GSK3β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Timosaponin B-II: A Multifaceted Approach to Neuronal Protection

An In-depth Technical Guide on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Timosaponin B-II, a steroidal saponin extracted from the rhizomes of Anemarrhena asphodeloides, has emerged as a promising natural compound with significant neuroprotective properties.[1] Extensive research has elucidated its multifaceted mechanism of action, which involves a synergistic interplay of antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of key signaling pathways involved in neuronal survival and function. This technical guide provides a comprehensive overview of the core mechanisms through which Timosaponin B-II exerts its neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanisms of Neuroprotection

Timosaponin B-II's neuroprotective effects stem from its ability to target multiple pathological processes that contribute to neuronal damage and death. These include oxidative stress, neuroinflammation, apoptosis, and mitochondrial dysfunction.

Potent Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal injury in various neurological disorders. Timosaponin B-II has demonstrated remarkable antioxidant effects by directly scavenging free radicals and enhancing endogenous antioxidant defenses.[2]

Key Mechanisms:

-

Reduction of Malondialdehyde (MDA): Timosaponin B-II significantly decreases the levels of MDA, a key indicator of lipid peroxidation and oxidative damage.[2][3]

-

Enhancement of Superoxide Dismutase (SOD) Activity: It boosts the activity of SOD, a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[2]

-

Inhibition of ROS Accumulation: Studies have shown that Timosaponin B-II can attenuate the intracellular formation of ROS.[2]

Robust Anti-inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, plays a critical role in the pathogenesis of neurodegenerative diseases. Timosaponin B-II exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.

Key Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Timosaponin B-II has been shown to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][4][5]

-

Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects of Timosaponin B-II are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[5]

Attenuation of Apoptosis and Necroptosis

Apoptosis, or programmed cell death, and necroptosis, a form of programmed necrosis, are key mechanisms of neuronal loss in neurological disorders. Timosaponin B-II has been found to protect neurons by inhibiting these cell death pathways.

Key Mechanisms:

-

Increased Cell Viability: Treatment with Timosaponin B-II has been shown to significantly increase the viability of neurons exposed to toxic insults.[2]

-

Reduction of Necrosis: It has been observed to reduce the percentage of necrotic cells in response to injury.[2]

-

Inhibition of ROS and TNF-α Accumulation: The anti-necroptotic effects of Timosaponin B-II are linked to its ability to reduce the accumulation of ROS and TNF-α.[2]

Enhancement of Mitochondrial Function and Mitophagy

Mitochondrial dysfunction is a central feature of many neurodegenerative diseases. A groundbreaking study has revealed that Timosaponin B-II can protect neurons by enhancing mitophagy, the selective removal of damaged mitochondria.[6]

Key Mechanisms:

-

Parkin-Mediated Mitophagy: Timosaponin B-II has been shown to specifically bind to and stabilize Parkin, a key protein involved in the initiation of mitophagy. This enhances the clearance of damaged mitochondria.[6]

-

Preservation of Mitochondrial Membrane Potential: By promoting the removal of dysfunctional mitochondria, Timosaponin B-II helps to maintain the mitochondrial membrane potential, which is crucial for cellular energy production.[6]

-

Suppression of Oxidative Stress: The enhancement of mitophagy by Timosaponin B-II leads to a reduction in mitochondrial-derived oxidative stress.[6]

Modulation of the Cholinergic System and BACE1 Inhibition

In the context of Alzheimer's disease pathology, Timosaponin B-II has shown potential in modulating key enzymatic activities.

Key Mechanisms:

-

Acetylcholinesterase (AChE) Inhibition: One study reported that Timosaponin B-II can decrease the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[2] This action could potentially improve cholinergic neurotransmission, which is impaired in Alzheimer's disease.

-

BACE1 Inhibition: Timosaponin B-II has been found to inhibit the up-regulation of Beta-secretase 1 (BACE1), an enzyme that plays a crucial role in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, highlighting the dose-dependent effects of Timosaponin B-II on various parameters of neuronal health.

Table 1: Effects of Timosaponin B-II on Oxidative Stress Markers

| Parameter | Cell/Animal Model | Treatment Condition | Concentration of Timosaponin B-II | Result | Reference |

| MDA Level | Primary neurons (Aβ 25-35 induced) | 24h | 10⁻⁵ - 10⁻⁴ mol/L | Markedly decreased | [2] |

| SOD Activity | Primary neurons (Aβ 25-35 induced) | 24h | 10⁻⁵ - 10⁻⁴ mol/L | Markedly increased | [2] |

| MDA Level | Rat Retina (FeCl₃ induced) | Not specified | Not specified | Significantly decreased | [1][3] |

Table 2: Effects of Timosaponin B-II on Cell Viability and Death

| Parameter | Cell/Animal Model | Treatment Condition | Concentration of Timosaponin B-II | Result | Reference |

| Neuron Metabolic Activity | Primary neurons (Aβ 25-35 induced) | 24h | 10⁻⁵ - 10⁻⁴ mol/L | Markedly improved | [2] |

| LDH Release | Primary neurons (Aβ 25-35 induced) | 24h | 10⁻⁵ - 10⁻⁴ mol/L | Decreased | [2] |

| Cell Viability | RGC-5 cells (H₂O₂ injury) | 24h | 100 µM | Increased from 50% to 75% | [2] |

| Cell Necrosis | RGC-5 cells (H₂O₂ injury) | 24h | 100 µM | Reduced from 35% to 20% | [2] |

Table 3: Effects of Timosaponin B-II in an Ischemic Stroke Model

| Parameter | Animal Model | Treatment | Dosage of Timosaponin B-II | Result | Reference |

| Cerebral Infarction Volume | pMCAO mice | 7 days (i.g.) | 10, 20, 40 mg/kg | Significantly reduced | [6] |

| Brain Water Content | pMCAO mice | 7 days (i.g.) | 10, 20, 40 mg/kg | Significantly reduced | [6] |

| Neurological Deficits | pMCAO mice | 7 days (i.g.) | 10, 20, 40 mg/kg | Significantly reduced | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the neuroprotective effects of Timosaponin B-II.

In Vitro Studies

-

Cell Culture:

-

Primary Neurons: Primary cortical neurons are typically isolated from embryonic rats or mice and cultured in neurobasal medium supplemented with B27 and L-glutamine.

-

Cell Lines: RGC-5 (retinal ganglion cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells are commonly used neuronal cell models. They are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

-

Induction of Neuronal Damage:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂) or ferric chloride (FeCl₃) is used to induce oxidative stress.[2][3]

-

Amyloid-beta Toxicity: Synthetic amyloid-beta peptides (e.g., Aβ 25-35) are added to the culture medium to mimic Alzheimer's disease pathology.[2]

-

Oxygen-Glucose Deprivation (OGD): Cells are incubated in a glucose-free medium in a hypoxic chamber to simulate ischemic conditions.[6]

-

-

Assays for Neuroprotection:

-

Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell metabolic activity as an indicator of viability.[2]

-

Cell Death: Lactate dehydrogenase (LDH) release assay is used to quantify membrane damage and cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between apoptotic and necrotic cells.[2]

-

Oxidative Stress Markers: Spectrophotometric assays are used to measure MDA levels and SOD activity. Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Western Blotting: This technique is used to quantify the expression levels of proteins involved in signaling pathways (e.g., NF-κB, p-Parkin), apoptosis (e.g., Bax, Bcl-2), and inflammation (e.g., iNOS, COX-2).[6]

-

Immunofluorescence: This method is used to visualize the localization of specific proteins within the cells, such as the translocation of Parkin to mitochondria.[6]

-

In Vivo Studies

-

Animal Models:

-

Ischemic Stroke: Permanent middle cerebral artery occlusion (pMCAO) in mice is a common model for inducing focal cerebral ischemia.[6]

-

Vascular Dementia: Transient middle cerebral artery occlusion in rats is used to model vascular dementia.[7]

-

Alzheimer's Disease: Intracerebral injection of lipopolysaccharides (LPS) in mice is used to induce neuroinflammation and model aspects of Alzheimer's disease.[4]

-

-

Drug Administration:

-

Behavioral Tests:

-

Histological and Biochemical Analysis:

-

Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Immunohistochemistry/Immunofluorescence: These techniques are used to examine the expression and localization of proteins of interest in brain tissue sections.

-

Measurement of Brain Water Content: The wet and dry weight of the brain tissue is measured to determine edema.

-

Biochemical assays: Brain homogenates are used to measure levels of oxidative stress markers, inflammatory cytokines, and other relevant molecules.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Timosaponin B-II and a typical experimental workflow for its evaluation.

Caption: Signaling pathways modulated by Timosaponin B-II for neuronal protection.

Caption: A typical experimental workflow for evaluating Timosaponin B-II.

Conclusion

Timosaponin B-II presents a compelling profile as a neuroprotective agent with a multi-target mechanism of action. Its ability to concurrently mitigate oxidative stress, neuroinflammation, and apoptotic and necroptotic cell death, while also enhancing mitochondrial health through the promotion of mitophagy, underscores its therapeutic potential for a range of neurological disorders. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of Timosaponin B-II as a novel neuroprotective drug. Future studies should continue to explore its complex interactions with various signaling pathways and its efficacy in a broader range of preclinical models of neurodegeneration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nasal timosaponin BII dually sensitive in situ hydrogels for the prevention of Alzheimer's disease induced by lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Timosaponin B-II attenuates cerebral ischemia injury by enhancing Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Timosaponin B-II improves memory and learning dysfunction induced by cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Timosaponin B-II: A Modern Scientific Inquiry into a Traditional Chinese Medicine Component

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Timosaponin B-II (TB-II) is a prominent steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides Bunge, a plant belonging to the Liliaceae family.[1][2] In Traditional Chinese Medicine (TCM), the rhizome is known as "Zhi Mu" (知母) and has been a cornerstone of herbal formulas for over two millennia.[3][4] Traditionally used to "clear heat and purge fire," "nourish yin," and "moisten dryness," Zhi Mu addresses conditions characterized by heat, inflammation, and fluid deficiency.[1][3] Timosaponin B-II, as one of its most abundant bioactive constituents, is the subject of extensive modern research aimed at elucidating the molecular mechanisms behind these ancient therapeutic applications.[1][5] This technical guide provides a comprehensive overview of the role of Timosaponin B-II, bridging its traditional context with contemporary pharmacological data, detailed experimental protocols, and an analysis of its underlying signaling pathways.

Role in Traditional Chinese Medicine

In the framework of TCM, medicinal herbs are characterized by their energetic properties (temperature) and tastes, which determine their therapeutic actions. Zhi Mu is classified as a "cold" and "bitter" herb.[6][7]

-

Cold Nature : The cold property makes it effective for treating "heat disorders," which in modern terms can correlate with conditions involving fever, inflammation, and infection.[6] It is used to counteract excessive "yang" energy, which manifests as symptoms like high fever, thirst, irritability, and a rapid pulse.[6]

-

Bitter and Sweet Tastes : The bitter taste contributes to its cleansing action, helping to clear heat and dry dampness.[7] A subtle sweet taste also indicates a nourishing or tonic effect, specifically for the body's "Yin," which relates to fluids and cooling functions.[7]

Zhi Mu is traditionally indicated for the Lung, Stomach, and Kidney meridians, primarily to address "Yin deficiency" with heat signs, such as night sweats, insomnia, and hot flashes, particularly in menopausal care.[3][7] Its historical use in formulas like Zhi Bai Di Huang Wan for kidney yin deficiency and Bai Hu Tang for high fever underscores its importance in managing inflammatory and febrile conditions.[3][6]

Caption: TCM properties and actions of Zhi Mu.

Pharmacological Activities and Mechanisms of Action

Modern research has identified a wide range of pharmacological activities for Timosaponin B-II, providing scientific validation for its traditional uses. These activities are mediated through the modulation of various cellular signaling pathways.

Anti-Inflammatory and Chondroprotective Effects

Timosaponin B-II demonstrates significant anti-inflammatory properties, particularly in the context of osteoarthritis. It protects chondrocytes from inflammatory damage and extracellular matrix (ECM) degradation.[8]

Mechanism: The primary mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In inflammatory conditions, stimuli like Interleukin-1β (IL-1β) activate the phosphorylation of MAPK proteins (ERK1/2, p38, JNK) and the NF-κB p65 subunit. This activation leads to the production of inflammatory mediators and matrix-degrading enzymes. Timosaponin B-II has been shown to suppress the phosphorylation of these key proteins, thereby blocking the inflammatory cascade.[8]

Caption: TB-II inhibits IL-1β-induced inflammation.

Neuroprotective Effects

Timosaponin B-II exhibits potent neuroprotective activities, making it a candidate for treating neurodegenerative diseases and ischemic brain injury.[9][10][11]

Mechanism 1: Enhancement of Mitophagy: In ischemic stroke models, Timosaponin B-II has been found to attenuate cerebral injury by enhancing Parkin-mediated mitophagy. It directly binds to and stabilizes Parkin, promoting the clearance of damaged mitochondria. This action reduces oxidative stress, preserves mitochondrial function, and ultimately limits neuronal death.[10]

Mechanism 2: Anti-inflammatory Action in the Brain: In models of vascular dementia, Timosaponin B-II administration significantly improves learning and memory deficits. This cognitive enhancement is associated with an increased expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and its receptor in the brain.[11]

Caption: TB-II enhances Parkin-mediated mitophagy.

Anti-platelet and Anti-thrombotic Activities

Timosaponin B-II has been shown to inhibit platelet aggregation and thrombus formation. It inhibits ADP-induced platelet aggregation in rabbit plasma and, in ex vivo models, increases activated partial thromboplastin time (APTT) while reducing the weight and length of thrombi.[12][13] This suggests a potential role in cardiovascular disease prevention and treatment.

Osteogenic Differentiation

Recent studies have highlighted the role of Timosaponin B-II in promoting the osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs).[14]

Mechanism: This effect is mediated through the activation of the PI3K/AKT/GSK3β signaling pathway. Timosaponin B-II enhances the phosphorylation of AKT and GSK3β. The phosphorylation of GSK3β inhibits its activity, leading to the stabilization and nuclear translocation of β-catenin, a key transcription factor for osteogenic genes like RUNX-2, ALP, and COL-1. This cascade promotes mineralization and bone formation.[14]

Caption: TB-II promotes osteogenesis via PI3K/AKT.

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a basis for dose-response analysis and experimental design.

Table 1: In Vitro Efficacy of Timosaponin B-II

| Activity | Cell Line / System | Metric | Value | Reference |

|---|---|---|---|---|

| Anti-proliferative | HL-60 (Leukemia) | IC50 | 15.5 µg/mL | [9] |

| Anti-viral | Vero cells (EV71 infected) | IC50 | 4.3 µM | [12] |

| Superoxide Inhibition | Isolated human neutrophils | Concentration | 20-100 µM | [12] |

| Platelet Aggregation | Isolated rabbit platelet-rich plasma | Concentration | 20, 40, 80 µg/mL | [12] |

| Osteogenic Effects | hPDLSCs | Optimal Concentration | 20 µM |[14] |

Table 2: In Vivo Efficacy and Dosing of Timosaponin B-II

| Model | Species | Dosage | Route | Key Findings | Reference |

|---|---|---|---|---|---|

| Vascular Dementia | Rat | 100 & 200 mg/kg/day | Oral | Improved learning and memory; increased brain IL-10. | [11] |

| Thrombosis (ex vivo) | Rabbit | 3 & 6 mg/kg | - | Increased APTT; decreased thrombus weight and length. | [12] |

| Cerebral Ischemia | Mouse | 10, 20, 40 mg/kg/day | Intragastric | Reduced infarct volume and neuronal death. | [10] |

| Depression | Rat | - | Oral (in BZD) | Detected in brain tissue; reduced immobility time. |[15] |

Table 3: Pharmacokinetic and Toxicity Data in Rats

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Oral Bioavailability | ~1.1% | - | [1] |

| Cmax (in brain) | 371.90 ± 153.80 ng/g | Oral admin of BZD | [15] |

| Tmax (in brain) | 10 h | Oral admin of BZD | [15] |

| NOAEL | 180 mg/kg | 28-day repeated oral dose | [16] |

| Acute Toxicity | Loose stools at 4000 mg/kg | Single oral dose |[16] |

Metabolism and Biotransformation

A critical aspect of Timosaponin B-II pharmacology is its extensive metabolism, primarily by the gut microbiota.[1][17] The parent compound has very low oral bioavailability (~1.1% in rats).[1] However, upon oral administration, it is rapidly and extensively biotransformed into a series of metabolites. The deglycosylation of the sugar moieties is a key metabolic step.[1][17] This suggests that the therapeutic effects observed after oral administration may be attributable to its metabolites, such as Timosaponin AIII, Timosaponin AI, and sarsasapogenin, which may possess greater biological activity or bioavailability than the parent compound.[1][4]

Caption: Biotransformation of TB-II by gut microbiota.

Key Experimental Protocols

In Vitro Anti-inflammatory Assay (Osteoarthritis Model)[8]

-

Cell Culture: Human chondrosarcoma cells (SW1353) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Groups: Cells are divided into control, IL-1β stimulation (e.g., 10 ng/mL), and co-treatment with IL-1β and various concentrations of Timosaponin B-II.

-

Western Blot Analysis: After treatment, cells are lysed to extract total protein. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK) and a loading control (e.g., GAPDH). After incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) system.

-

Immunofluorescence: Cells are grown on coverslips, treated as described, and then fixed with paraformaldehyde. They are permeabilized with Triton X-100 and blocked with bovine serum albumin (BSA). Incubation with a primary antibody against the target protein (e.g., p65) is followed by incubation with a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope to observe protein translocation.

In Vivo Cerebral Ischemia Model[10][11]

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are used. Cerebral ischemia is induced by permanent or transient middle cerebral artery occlusion (pMCAO or tMCAO). Anesthesia is administered, and a surgical incision is made to expose the common carotid artery. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Drug Administration: Timosaponin B-II (dissolved in a suitable vehicle like saline with DMSO and Tween-80) is administered orally or via intragastric gavage at specified doses (e.g., 10, 20, 40 mg/kg) daily for a set period (e.g., 7 days) before or after the ischemic event.

-

Neurological Deficit Scoring: Neurological function is assessed using a scoring system to evaluate motor deficits.

-

Infarct Volume Measurement: After a set period post-ischemia, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured to calculate the infarct volume.

-

Histological and Molecular Analysis: Brain tissues are collected for histological analysis (e.g., H&E staining to assess neuronal death) and molecular assays (e.g., Western blot, immunofluorescence) to measure protein expression related to mitophagy and inflammation (e.g., Parkin, p-Parkin, IL-10).

Caption: Workflow for an in vivo ischemia study.

Conclusion and Drug Development Perspectives

Timosaponin B-II stands as a compelling example of a natural product whose traditional therapeutic applications are being progressively validated by modern scientific investigation. Its multifaceted pharmacological profile—encompassing anti-inflammatory, neuroprotective, anti-thrombotic, and osteogenic properties—makes it a promising lead compound for drug development.

For drug development professionals, several key points are critical:

-

Mechanism of Action: The well-defined effects on key signaling pathways like NF-κB, MAPK, and PI3K/AKT provide a solid foundation for targeted therapeutic design.

-

Pharmacokinetics: The low oral bioavailability of the parent compound and its extensive metabolism by gut microbiota are crucial considerations. Future research should focus on the pharmacokinetic profiles and specific activities of its major metabolites, which may be the true active agents.

-

Safety Profile: A no-observed-adverse-effect level (NOAEL) of 180 mg/kg in a 28-day rat study suggests a reasonable safety margin, though further toxicological studies are warranted.[16]

-

Therapeutic Potential: The strong preclinical evidence in models of osteoarthritis, ischemic stroke, and vascular dementia highlights significant opportunities for developing novel therapeutics for these challenging diseases.

References

- 1. Biotransformation of Timosaponin BII into Seven Characteristic Metabolites by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.com [encyclopedia.com]

- 7. Zhi Mu (Anemarrhena rhizomes) - TCM Herb Information | Me & Qi [meandqi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Timosaponin B-II attenuates cerebral ischemia injury by enhancing Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Timosaponin B-II improves memory and learning dysfunction induced by cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. drugs.com [drugs.com]

- 14. Timosaponin B- II Enhances Osteogenic Differentiation of Human Periodontal Ligament Stem Cells via PI3K/AKT/GSK3β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identifying the active components of Baihe–Zhimu decoction that ameliorate depressive disease by an effective integrated strategy: a systemic pharmacokinetics study combined with classical depression model tests - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Targets of Timosaponin B-II

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Timosaponin B-II (TB-II), a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Extensive research highlights its potential in treating a variety of conditions, including inflammatory diseases, neurodegenerative disorders, metabolic diseases, and cancer. This document provides an in-depth technical overview of the known molecular targets and signaling pathways modulated by Timosaponin B-II, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate further research and drug development efforts. The core mechanisms of action involve the inhibition of key inflammatory pathways such as NF-κB and MAPK, modulation of metabolic regulators like mTOR and PI3K/Akt, enhancement of neuroprotective processes like mitophagy, and induction of apoptosis in cancer cells through novel molecular axes.

Anti-Inflammatory and Chondroprotective Targets in Osteoarthritis

Timosaponin B-II demonstrates significant anti-inflammatory and chondroprotective effects, primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) signaling pathways, which are pivotal in the pathogenesis of osteoarthritis (OA).[3][4]

In OA models, inflammatory cytokines like Interleukin-1β (IL-1β) trigger a cascade that leads to the production of inflammatory mediators and matrix-degrading enzymes.[3] TB-II effectively counteracts these effects. It suppresses the production of reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3][5] Furthermore, it down-regulates the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-6, and MCP-1.[3][5] A key aspect of its chondroprotective action is the weakening of both mRNA and protein expression of matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-13, which are responsible for the degradation of the extracellular matrix (ECM) in cartilage.[3][5]

Mechanistically, TB-II inhibits the IL-1β-induced phosphorylation of key MAPK proteins—ERK1/2, p38, and JNK—and prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[3][4][6] This dual inhibition blocks the downstream expression of numerous genes involved in inflammation and cartilage destruction.[3]

Experimental Protocols

-

Cell Culture and Treatment: Human chondrosarcoma cells (SW1353) and primary rat chondrocytes are cultured and pretreated with Timosaponin B-II (concentrations ranging from 10 to 40 μg/mL) for 24 hours, followed by stimulation with IL-1β (10 ng/mL) for another 24 hours to induce an inflammatory and catabolic state.[3]

-

Cell Viability Assay (CCK-8): Cell Counting Kit-8 (CCK-8) assay is used to determine the non-toxic concentrations of TB-II on the cultured cells before proceeding with functional experiments.[3]

-

Western Blot Analysis: Whole-cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to PVDF membranes and probed with primary antibodies against total and phosphorylated forms of ERK1/2, p38, JNK, and p65, as well as MMPs. GAPDH is typically used as a loading control.[3][4]

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for visualization, and DAPI is used to stain the nuclei. The nuclear translocation of p65 is then observed using a fluorescence microscope.[3][4]

Neuroprotective Targets in Disease

Timosaponin B-II exhibits potent neuroprotective properties, positioning it as a therapeutic candidate for neurodegenerative conditions like Alzheimer's disease and ischemic stroke.[1][7][8] Its mechanisms are multifaceted, involving anti-inflammatory, antioxidant, and pro-survival actions.

Alzheimer's Disease

In the context of Alzheimer's disease, TB-II has been shown to reduce the neurotoxicity induced by beta-amyloid (Aβ) peptides.[7] It significantly improves neuronal metabolic activity and decreases the release of lactate dehydrogenase (LDH), a marker of cell damage.[7] The neuroprotective mechanism is linked to its ability to combat oxidative stress by increasing the activity of superoxide dismutase (SOD) and decreasing the production of malondialdehyde (MDA).[7] Furthermore, TB-II exerts anti-inflammatory effects in the brain by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in microglia and neuronal cells stimulated by lipopolysaccharides (LPS).[9][10][11] It also down-regulates the expression of BACE1, a key enzyme in the production of Aβ peptides.[1]

Ischemic Stroke

In ischemic stroke models, Timosaponin B-II attenuates cerebral injury by enhancing Parkin-mediated mitophagy, a crucial cellular process for clearing damaged mitochondria.[8] TB-II has been shown to directly bind to and stabilize Parkin, an E3 ubiquitin ligase.[8] This action promotes the ubiquitination of mitochondrial proteins, facilitating the degradation of damaged mitochondria and the autophagy substrate SQSTM1/p62.[8] By restoring mitochondrial function and preserving membrane potential, TB-II suppresses oxidative stress and reduces neuronal death following an ischemic event.[8]

Experimental Protocols

-

Primary Neuronal Culture: Primary neurons are cultured and treated with Aβ peptide (25-35) to induce neurotoxicity. The protective effects of TB-II (10⁻⁵ to 10⁻⁴ mol/L) are then assessed.[7]

-

Animal Models:

-

Vascular Dementia: Rats undergo transient middle cerebral artery occlusion (MCAO) to induce cerebral ischemia, followed by daily oral administration of TB-II (100-200 mg/kg).[12]

-

Alzheimer's Disease: Mice are injected with LPS to establish an AD model, followed by intranasal administration of TB-II.[10]

-

-

Biochemical Assays: Spectrophotometric methods are used to measure LDH release, SOD activity, and MDA production in cell culture medium or brain tissue homogenates.[7]

-

Target Engagement Assays: Molecular docking, cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS) are employed to confirm the direct binding of TB-II to target proteins like Parkin.[8]

Targets in Metabolic Diseases

Timosaponin B-II shows significant therapeutic potential for metabolic disorders, including diabetic nephropathy (DN) and insulin resistance, by modulating key signaling pathways involved in inflammation, glucose metabolism, and cell survival.

Diabetic Nephropathy

In alloxan-induced diabetic mouse models, TB-II significantly lowers blood glucose levels and ameliorates renal histopathological damage.[2][13] Its nephroprotective effects are demonstrated by the normalization of renal function markers, including blood urea nitrogen (BUN), serum creatinine (SCr), and urine protein.[13][14] The underlying mechanism involves the inhibition of the thioredoxin-interacting protein (TXNIP), mammalian target of rapamycin (mTOR), and NF-κB signaling pathways.[2][13] By suppressing these pathways, TB-II reduces renal inflammation, evidenced by decreased levels of IL-6 and TNF-α.[2]

Insulin Resistance

In HepG2 cells, TB-II ameliorates palmitate-induced insulin resistance and inflammation.[15] It acts by modulating two critical pathways:

-

IRS-1/PI3K/Akt Pathway: TB-II improves insulin signaling by decreasing the inhibitory serine phosphorylation of insulin receptor substrate-1 (IRS-1) and enhancing the activation of PI3K and Akt.[15]

-

IKK/NF-κB Pathway: It reduces inflammation by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the activation of the NF-κB p65 subunit.[15]

This dual action restores insulin sensitivity and reduces the production of inflammatory cytokines (TNF-α, IL-6).[15]

Experimental Protocols

-

Animal Model of DN: Diabetes is induced in mice using alloxan. The mice are then treated with TB-II (50 and 100 mg/kg) orally. Blood glucose, serum biochemical parameters, and kidney histology are assessed.[2]

-

Cell Model of Insulin Resistance: HepG2 cells are treated with palmitate (PA) to induce insulin resistance. The cells are co-treated with TB-II to evaluate its protective effects on glucose uptake and signaling pathways.[15]

-

Western Blot Analysis: Cell or tissue lysates are analyzed for the expression and phosphorylation status of key proteins in the IRS-1/PI3K/Akt, mTOR, and NF-κB pathways.[2][15]

Anti-Cancer Targets

While much of the anti-cancer research has focused on the related compound Timosaponin AIII[16][17], studies are beginning to elucidate the specific mechanisms of Timosaponin B-II.

In gastric cancer (GC), TB-II has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner.[18] The mechanism involves a novel signaling axis: Nrf2/miR-455-3p/KLF6 .[18] TB-II suppresses the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2). This leads to a decrease in the transcription of its target, miR-455-3p. With reduced levels of miR-455-3p, its target, Kruppel-Like Factor 6 (KLF6), a known tumor suppressor, is upregulated. The restoration of KLF6 expression contributes to the observed inhibition of proliferation and induction of apoptosis in gastric cancer cells.[18]

Experimental Protocols

-

Cell Lines and Treatment: Gastric cancer cell lines are treated with varying concentrations of TB-II.

-

Proliferation and Apoptosis Assays: Cell proliferation is measured using the CCK-8 assay. Apoptosis is quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[18]

-

Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression levels of Nrf2, KLF6, and mature miR-455-3p.[18]

-

Pathway Validation: The direct interactions between Nrf2 and the miR-455-3p promoter, and between miR-455-3p and the KLF6 3'-UTR, are confirmed using Chromatin Immunoprecipitation (ChIP) assays and dual-luciferase reporter assays, respectively.[18]

Summary of Quantitative Data

The therapeutic effects of Timosaponin B-II have been quantified across various experimental models.

Table 1: In Vitro Efficacy of Timosaponin B-II

| Target/Assay | Cell Line | Effective Concentration / IC₅₀ | Outcome | Reference |

|---|---|---|---|---|

| Cytotoxicity | HL-60 (Leukemia) | IC₅₀: 15.5 µg/mL | Inhibition of proliferation | [1] |

| Antiviral Activity | Vero Cells (EV71) | IC₅₀: 4.3 µM | Reduction of virus-induced cell death | [19] |

| Anti-inflammation | SW1353, Rat Chondrocytes | 10 - 40 µg/mL | Inhibition of IL-1β induced inflammation & MMPs | [3] |

| Neuroprotection | Primary Neurons | 10 - 100 µM | Protection against Aβ-induced toxicity | [7] |

| Superoxide Inhibition | Human Neutrophils | 20 - 100 µM | Inhibition of superoxide generation | [19] |

| Insulin Sensitization | HepG2 | Not specified | Amelioration of palmitate-induced resistance |[15] |

Table 2: In Vivo Efficacy of Timosaponin B-II

| Disease Model | Species | Dosage | Key Outcomes | Reference |

|---|---|---|---|---|

| Vascular Dementia | Rat | 100, 200 mg/kg (oral) | Improved learning and memory | [12] |

| Diabetic Nephropathy | Mouse | 50, 100 mg/kg | Decreased blood glucose, improved renal function | [2][13] |

| Ischemic Stroke | Mouse | 10, 20, 40 mg/kg (i.g.) | Reduced infarct volume and neurological deficits | [8] |

| Thrombosis (ex vivo) | Rabbit | 3, 6 mg/kg | Increased APTT, decreased thrombus weight | [19] |

| Alcoholic Liver Disease | Mouse | Not specified | Alleviation of oxidative stress and liver injury |[20] |

General Experimental Workflow

The investigation of Timosaponin B-II's therapeutic targets typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.

Conclusion

Timosaponin B-II is a pleiotropic molecule that engages a diverse array of therapeutic targets across multiple disease areas. Its ability to potently modulate fundamental cellular processes—including inflammation (NF-κB, MAPK), metabolism (mTOR, PI3K/Akt), cellular quality control (mitophagy), and programmed cell death (apoptosis)—underscores its significant potential as a lead compound for drug development. The primary targets identified to date include key kinases, transcription factors, and regulatory proteins that are frequently dysregulated in chronic diseases. Future research should focus on elucidating its pharmacokinetic and safety profiles, exploring synergistic combinations with existing therapies, and identifying additional direct binding partners to fully harness its therapeutic capabilities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Timosaponin B-II ameliorates diabetic nephropathy via TXNIP, mTOR, and NF-κB signaling pathways in alloxan-induced mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Timosaponin B-II alleviates osteoarthritis-related inflammation and extracellular matrix degradation through inhibition of mitogen-activated protein kinases and nuclear factor-κB pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Timosaponin B-II alleviates osteoarthritis-related inflammation and extracellular matrix degradation through inhibition of mitogen-activated protein kinases and nuclear factor-κB pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Timosaponin B-II attenuates cerebral ischemia injury by enhancing Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nasal timosaponin BII dually sensitive in situ hydrogels for the prevention of Alzheimer's disease induced by lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Timosaponin B-II improves memory and learning dysfunction induced by cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Timosaponin B-II ameliorates diabetic nephropathy via TXNIP, mTOR, and NF-κB signaling pathways in alloxan-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Timosaponin B-II Ameliorates Palmitate-Induced Insulin Resistance and Inflammation via IRS-1/PI3K/Akt and IKK/NF-[Formula: see text]B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Timosaponin B-II suppresses gastric cancer cell proliferation and induces apoptosis via the Nrf2/miR-455-3p/KLF6 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

- 20. Timosaponin B II as a novel KEAP1-NRF2 inhibitor to alleviate alcoholic liver disease:Receptor structure-based virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Timosaponin B-II signaling pathways (e.g., NF-κB, PI3K/Akt)

An In-depth Technical Guide to the Core Signaling Pathways of Timosaponin B-II

Introduction

Timosaponin B-II (TB-II) is a prominent steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant used extensively in traditional Chinese medicine.[1][2][3] Possessing a range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects, TB-II is a subject of growing interest in drug development.[3][4] This technical guide provides a detailed examination of the molecular mechanisms of Timosaponin B-II, with a core focus on its modulation of the Nuclear Factor-kappa B (NF-κB) and related signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Signaling Pathways Modulated by Timosaponin B-II

Timosaponin B-II exerts its cellular effects primarily by intervening in key inflammatory and cell survival signaling cascades. The most extensively documented mechanism is the potent inhibition of the NF-κB pathway, often through suppression of its upstream activators, the Mitogen-Activated Protein Kinases (MAPKs).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In pathological conditions like osteoarthritis or acute lung injury, stimuli such as Interleukin-1β (IL-1β) or lipopolysaccharide (LPS) trigger this cascade.[1][5][6] Timosaponin B-II has been shown to effectively suppress this pathway at multiple points.

Mechanism of Inhibition:

-

Upstream Regulation (MAPKs): Inflammatory stimuli activate MAPK pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[5] These kinases play a role in activating downstream transcription factors. Evidence shows that Timosaponin B-II significantly inhibits the IL-1β-induced phosphorylation of ERK, p38, and JNK.[1][2][5]

-

Direct NF-κB Regulation: The activation of the NF-κB pathway culminates in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which releases the p65 subunit. The p65 subunit is then phosphorylated and translocates to the nucleus to initiate the transcription of pro-inflammatory genes. Timosaponin B-II directly suppresses the phosphorylation of the p65 subunit and prevents its translocation from the cytoplasm to the nucleus.[2][5]

-

Upstream of MAPKs (TLR Pathway): In models of LPS-induced acute lung injury, Timosaponin B-II was shown to inhibit the expression of Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), and the downstream adapter protein MyD88, which are critical initiators of the NF-κB cascade.[6]

This inhibition leads to a significant downstream reduction in the expression and secretion of numerous pro-inflammatory and matrix-degrading proteins, including:

-

Inflammatory Cytokines: Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[2]

-

Inflammatory Mediators: Inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), nitric oxide (NO), and prostaglandin E2 (PGE2).[2][3][5]

-

Matrix Metalloproteinases (MMPs): MMP-1, MMP-3, and MMP-13, which are responsible for cartilage and extracellular matrix degradation.[2][3]

Caption: Timosaponin B-II inhibits the NF-κB pathway via suppression of TLRs and MAPKs.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis.[7][8] While direct, extensive research on Timosaponin B-II's effect on the PI3K/Akt pathway is less prevalent in the reviewed literature, studies on the structurally related compound Timosaponin AIII provide strong evidence that this pathway is a target for this class of saponins. Timosaponin AIII has been shown to suppress the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[9] Given the structural similarities, it is plausible that Timosaponin B-II may have similar, though potentially less potent, effects. Further research is required to fully elucidate the specific interactions of Timosaponin B-II with the PI3K/Akt cascade.

Caption: The PI3K/Akt pathway, a known target for the related compound Timosaponin AIII.

Crosstalk and Downstream Effects on Apoptosis

Apoptosis, or programmed cell death, is regulated by a delicate balance of pro- and anti-apoptotic proteins. The NF-κB and PI3K/Akt pathways converge on the regulation of these key apoptosis mediators. While direct studies on Timosaponin B-II are limited, research on related saponins shows they can induce apoptosis by:

-

Modulating the Bax/Bcl-2 Ratio: The anti-apoptotic protein Bcl-2 is transcriptionally activated by NF-κB and functionally supported by Akt. Conversely, the pro-apoptotic protein Bax is suppressed. Saponins have been shown to down-regulate Bcl-2 expression and up-regulate Bax expression, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[10][11][12]

-

Activating Caspases: The increase in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from mitochondria, which in turn activates a cascade of executioner caspases, most notably Caspase-3.[11] Timosaponin AIII has been demonstrated to induce apoptosis through the activation of Caspase-3, -8, and -9.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative effects of Timosaponin B-II as reported in various in vitro and in vivo studies.

Table 1: In Vitro Effects of Timosaponin B-II

| Cell Line | Stimulant | TB-II Concentration | Key Quantitative Findings | Reference |

| SW1353 (Chondrosarcoma) | IL-1β (10 ng/mL) | 20 and 40 µg/mL | Significantly suppressed protein expression of p-ERK, p-p38, p-JNK, and p-p65. Reduced mRNA and protein expression of MMP-1, MMP-3, and MMP-13. | [1][2][5] |

| Primary Rat Chondrocytes | IL-1β (10 ng/mL) | 10 and 30 µg/mL | Down-regulated secretion of NO, PGE2, TNF-α, IL-6, and MCP-1. Suppressed iNOS and COX-2 protein levels. | [2][5] |

| Human Neutrophils | PMA, fMLP, Arachidonic Acid | 20-100 µM | Inhibited superoxide generation. | [15] |

| Vero Cells | Enterovirus 71 (EV71) | IC₅₀ = 4.3 µM | Reduced virus-induced cell death. | [15] |

| HL-60 (Leukemia) | N/A | IC₅₀ = 15.5 µg/mL | Inhibited cell proliferation. | [4] |

Table 2: In Vivo Effects of Timosaponin B-II

| Animal Model | Disease Model | TB-II Dosage | Key Quantitative Findings | Reference |

| Mice (BALB/c) | LPS-induced Acute Lung Injury | 20 and 60 mg/kg (oral) | Decreased lung wet-to-dry weight ratio and MPO activity. Inhibited TNF-α, IL-1β, and IL-6 in bronchoalveolar lavage fluid. | [6] |

| Rats (Sprague-Dawley) | Cerebral Ischemia (Vascular Dementia) | 100 and 200 mg/kg (oral) | Significantly improved learning deficits and reversed memory retention deficits. Increased expression of anti-inflammatory IL-10. | [16] |

Detailed Methodologies & Experimental Protocols

The findings described in this guide are based on a range of standard molecular and cellular biology techniques.

1. Cell Culture and Treatment:

-

Cell Lines: Human chondrosarcoma cells (SW1353) and primary rat chondrocytes were cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.[5]

-

Treatment Protocol: Cells were typically pre-treated with varying concentrations of Timosaponin B-II (e.g., 10, 20, 30, 40 µg/mL) for a period of 24 hours.[5] Following pre-treatment, cells were stimulated with an inflammatory agent like IL-1β (10 ng/mL) or LPS for another 24 hours to induce the inflammatory response.[1][5]

2. Western Blot Analysis:

-

Purpose: To quantify the protein expression levels of key signaling molecules (e.g., p-p65, p-JNK, MMPs).

-

Protocol: Cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-ERK, MMP-13, GAPDH) overnight at 4°C. After washing, the membrane was incubated with a secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. GAPDH was used as a loading control.[5][17]

3. Quantitative Real-Time PCR (qRT-PCR):

-

Purpose: To measure the mRNA expression levels of target genes (e.g., MMPs, cytokines).

-

Protocol: Total RNA was extracted from cells using TRIzol reagent. cDNA was synthesized from the RNA using a reverse transcription kit. qRT-PCR was performed using a SYBR Green mix and gene-specific primers on a real-time PCR system. The relative expression of target genes was calculated using the 2-ΔΔCt method, with GAPDH serving as the internal control.[3]

4. Immunofluorescence Assay:

-

Purpose: To visualize the subcellular localization of proteins, specifically the nuclear translocation of NF-κB p65.

-

Protocol: Cells grown on coverslips were fixed, permeabilized, and blocked. They were then incubated with a primary antibody against p65. After washing, a fluorescently-labeled secondary antibody (e.g., red) was applied. The cell nuclei were counterstained with DAPI (blue). Images were captured using a fluorescence microscope to observe the location of p65 within the cells.[5][17]

5. Enzyme-Linked Immunosorbent Assay (ELISA):

-

Purpose: To measure the concentration of secreted cytokines and inflammatory mediators (e.g., TNF-α, IL-6, NO, PGE2) in the cell culture supernatant.

-

Protocol: Commercially available ELISA kits were used according to the manufacturer's instructions. Briefly, culture supernatants were added to antibody-coated microplates, and the concentration of the target molecule was determined by measuring the absorbance at a specific wavelength.

Caption: A generalized experimental workflow for in vitro analysis of Timosaponin B-II.

References

- 1. Timosaponin B-II alleviates osteoarthritis-related inflammation and extracellular matrix degradation through inhibition of mitogen-activated protein kinases and nuclear factor-κB pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Timosaponin B-II alleviates osteoarthritis-related inflammation and extracellular matrix degradation through inhibition of mitogen-activated protein kinases and nuclear factor-κB pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Timosaponin B-II inhibits lipopolysaccharide-induced acute lung toxicity via TLR/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 11. Paris saponin I induces apoptosis via increasing the Bax/Bcl-2 ratio and caspase-3 expression in gefitinib-resistant non-small cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Timosaponin AIII mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Timosaponin AIII mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells | springermedizin.de [springermedizin.de]

- 15. caymanchem.com [caymanchem.com]

- 16. Timosaponin B-II improves memory and learning dysfunction induced by cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Timosaponin B-II: A Comprehensive Technical Guide to its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin B-II, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant attention in the scientific community for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, antioxidant, and osteogenic properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, with a specific focus on the modulation of gene expression. We will delve into the key signaling pathways influenced by Timosaponin B-II, present quantitative data on gene expression changes, and provide detailed experimental protocols for the key assays cited.

Core Mechanism of Action: Modulation of Key Signaling Pathways

Timosaponin B-II exerts its effects by modulating several critical intracellular signaling pathways, thereby influencing the expression of a wide array of genes. The most well-documented pathways include the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3β (GSK3β) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.

PI3K/AKT/GSK3β Signaling Pathway

The PI3K/AKT/GSK3β pathway is a crucial regulator of cell proliferation, survival, and differentiation. Timosaponin B-II has been shown to activate this pathway, leading to enhanced osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs).[3][4] Activation of PI3K leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates and inactivates GSK3β. This inactivation of GSK3β is a key event in promoting the expression of osteogenic master genes.[3]

NF-κB and MAPK Signaling Pathways

In the context of inflammation, such as in osteoarthritis, Timosaponin B-II demonstrates significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][5] Interleukin-1β (IL-1β), a pro-inflammatory cytokine, typically activates these pathways, leading to the expression of inflammatory mediators and matrix-degrading enzymes. Timosaponin B-II pretreatment has been shown to suppress the IL-1β-induced phosphorylation of key MAPK members (ERK, p38, and JNK) and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2][5] This inhibition leads to a downstream reduction in the expression of genes encoding for pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[2]

References

- 1. Timosaponin-BII inhibits the up-regulation of BACE1 induced by ferric chloride in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Timosaponin B-II alleviates osteoarthritis-related inflammation and extracellular matrix degradation through inhibition of mitogen-activated protein kinases and nuclear factor-κB pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Timosaponin B- II Enhances Osteogenic Differentiation of Human Periodontal Ligament Stem Cells via PI3K/AKT/GSK3β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Timosaponin B- II Enhances Osteogenic Differentiation of Human Periodontal Ligament Stem Cells via PI3K/AKT/GSK3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]